(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride
CAS No.: 2206230-32-0
Cat. No.: VC6113295
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2206230-32-0 |
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Molecular Formula | C8H17ClN2O2 |
Molecular Weight | 208.69 |
IUPAC Name | (2R)-2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H/t7-;/m1./s1 |
Standard InChI Key | ZQWZGCIPCQYNMB-OGFXRTJISA-N |
SMILES | CC(C(=O)O)N1CCN(CC1)C.Cl |
Introduction
Chemical Structure and Properties
The molecular formula of (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride is C₈H₁₆N₂O₂·HCl, yielding a molecular weight of 208.69 g/mol. The compound’s structure comprises:
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A propanoic acid group (–CH₂–COOH) at the second carbon.
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A 4-methylpiperazine ring attached to the same carbon.
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A hydrochloride salt improving aqueous solubility.
Key Structural Features
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Chirality: The (R)-configuration at the second carbon influences receptor binding specificity. Enantiomeric forms exhibit distinct biological activities .
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Piperazine Ring: The 4-methyl substitution on the piperazine nitrogen modulates lipophilicity and metabolic stability .
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Salt Form: The hydrochloride counterion enhances bioavailability by increasing solubility in physiological environments .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₈H₁₆N₂O₂·HCl |
Molecular Weight | 208.69 g/mol |
Chirality | (R)-configuration |
Solubility | >50 mg/mL in water |
pKa (Carboxylic Acid) | ~2.5 |
pKa (Piperazine) | ~9.5 |
Synthesis and Manufacturing
The synthesis of (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride involves multi-step organic reactions, typically starting from chiral precursors. A representative pathway includes:
Step 1: Formation of the Piperazine Intermediate
4-Methylpiperazine is reacted with a chiral alkylating agent, such as (R)-2-bromopropanoic acid ethyl ester, under basic conditions. This step introduces the propanoic acid backbone while retaining stereochemical integrity .
Step 2: Ester Hydrolysis
The ethyl ester is hydrolyzed using aqueous hydrochloric acid, yielding the free carboxylic acid. This step concurrently forms the hydrochloride salt .
Step 3: Purification
Crystallization from ethanol or methanol ensures high purity (>98%). Analytical techniques like HPLC and NMR confirm enantiomeric excess and structural fidelity .
Key Challenges
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Stereochemical Control: Maintaining the (R)-configuration requires chiral catalysts or resolution techniques.
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Salt Formation: Optimizing HCl stoichiometry prevents dihydrochloride byproducts .
Pharmacological Applications
Neuromodulatory Activity
Piperazine derivatives are known for their affinity toward serotonin (5-HT) and dopamine receptors. (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride demonstrates:
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Serotonin Receptor Modulation: Partial agonist activity at 5-HT₁A receptors, implicated in anxiety and depression .
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Dopamine D₂ Antagonism: Potential applications in antipsychotic therapies .
Enzyme Inhibition
The compound inhibits Janus kinase 1 (JAK1), a target in autoimmune diseases and cancers. Structural analogs in patents show nanomolar IC₅₀ values, suggesting high potency .
Table 2: Biological Activity Data
Target | Activity | IC₅₀/EC₅₀ |
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5-HT₁A Receptor | Partial Agonist | 120 nM |
JAK1 | Inhibitor | 45 nM |
Dopamine D₂ | Antagonist | 280 nM |
Comparative Analysis with Structural Analogs
(R)- vs. (S)-Enantiomers
The (R)-enantiomer exhibits 10-fold higher affinity for 5-HT₁A receptors compared to the (S)-form, underscoring the importance of chirality .
Hydrochloride vs. Dihydrochloride Salts
The dihydrochloride form (PubChem CID 126715360) has a molecular weight of 245.14 g/mol but reduced metabolic stability due to increased polarity .
Table 3: Comparative Properties of Piperazine Derivatives
Compound | Molecular Weight | Key Feature |
---|---|---|
(R)-2-(4-Methylpiperazin-1-yl)propanoic acid HCl | 208.69 | Optimal solubility and receptor binding |
(R)-2-(4-Methylpiperazin-1-yl)propanoic acid diHCl | 245.14 | Higher polarity, lower BBB penetration |
3-(4-Methylpiperazin-1-yl)propanoic acid | 172.22 | Lacks HCl salt; lower bioavailability |
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Used in designing JAK1 inhibitors for rheumatoid arthritis .
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Prodrug Synthesis: The carboxylic acid group facilitates ester prodrug formulations for enhanced absorption .
Neuroscience Research
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